Cas no 1105203-69-7 (N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide)
![N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide structure](https://ja.kuujia.com/scimg/cas/1105203-69-7x500.png)
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
-
- インチ: 1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26)
- InChIKey: JYEHMZKXQDREOD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(CC)C=C1)(=O)CCN1C=NC2C3=C(NC=2C1=O)C=CC=C3
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-6709-2mg |
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide |
1105203-69-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-6709-3mg |
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide |
1105203-69-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-6709-2μmol |
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide |
1105203-69-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-6709-1mg |
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide |
1105203-69-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamideに関する追加情報
N-(4-Ethylphenyl)-3-(4-Oxo-5H-Pyrimido[5,4-b]Indol-3-Yl)Propanamide: A Comprehensive Overview
The compound with CAS No. 1105203-69-7, known as N-(4-Ethylphenyl)-3-(4-Oxo-5H-Pyrimido[5,4-b]Indol-3-Yl)Propanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The molecule consists of a propanamide backbone linked to a 4-ethylphenyl group and a 4-oxo-pyrimido[5,4-b]indole moiety, which contributes to its complex and intriguing chemical profile.
Recent studies have highlighted the importance of pyrimido[5,4-b]indole derivatives in the development of novel therapeutic agents. These structures are known for their ability to interact with various biological targets, including protein kinases and other enzymes involved in disease pathways. The inclusion of the 4-oxo group in the pyrimido[5,4-b]indole ring further enhances the molecule's potential for bioactivity by introducing additional hydrogen bonding capabilities and electronic effects that can influence binding affinity.
The N-(4-Ethylphenyl) group attached to the propanamide backbone plays a crucial role in modulating the physicochemical properties of the compound. This substituent not only increases lipophilicity but also improves membrane permeability, which is essential for drug delivery. Recent research has demonstrated that such modifications can significantly enhance the bioavailability of small molecule drugs, making this compound a promising candidate for further investigation.
One of the most exciting aspects of N-(4-Ethylphenyl)-3-(4-Oxo-5H-Pyrimido[5,4-b]Indol-3-Yl)Propanamide is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Early-stage studies have shown that this compound exhibits potent inhibitory activity against several kinase targets, suggesting its potential as a lead compound for drug development.
In addition to its enzymatic activity, this compound has also been explored for its ability to modulate other biological processes. For instance, recent findings indicate that it may possess anti-inflammatory properties by inhibiting cytokine production in immune cells. This dual functionality underscores the versatility of pyrimido[5,4-b]indole derivatives and highlights their potential as multi-target therapeutics.
The synthesis of N-(4-Ethylphenyl)-3-(4-Oxo-5H-Pyrimido[5,4-b]Indol-3-Yl)Propanamide involves a series of intricate organic reactions that require precise control over reaction conditions. Key steps include the formation of the pyrimido[5,4-b]indole core through cyclization reactions and subsequent functionalization to introduce the propanamide and phenyl substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for biological testing.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under different conditions. Such detailed characterization is essential for understanding how the compound interacts with biological systems at a molecular level.
Looking ahead, N-(4-Ethylphenyl)-3-(4-Oxo-5H-Pyrimido[5,4-b]Indol-3-Yl)Propanamide represents a promising avenue for further exploration in drug discovery. Its unique combination of structural features and biological activities positions it as a valuable tool for investigating disease mechanisms and developing novel therapeutic strategies. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing medical science.
1105203-69-7 (N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide) 関連製品
- 2138078-71-2(3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2090447-52-0((5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine)
- 109803-48-7(Methyl 5-chloro-4-methoxy-2-methylbenzoate)
- 300674-58-2(ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate)
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)



